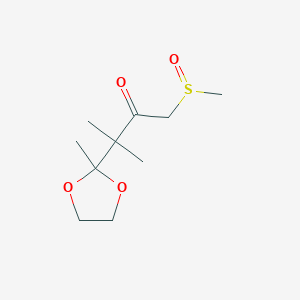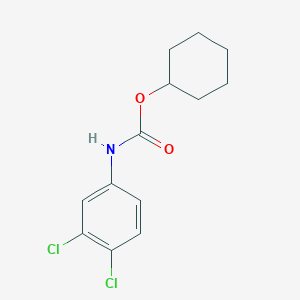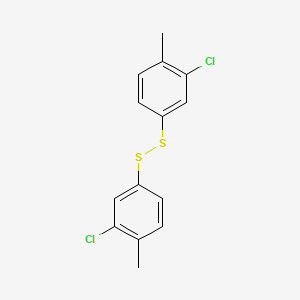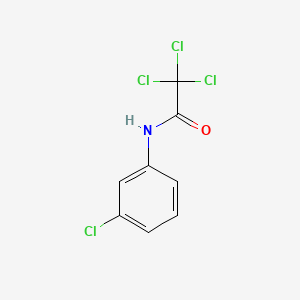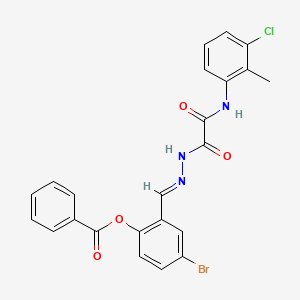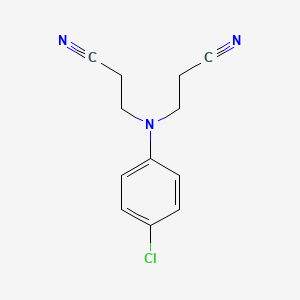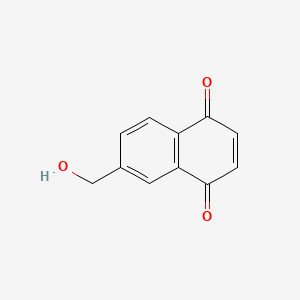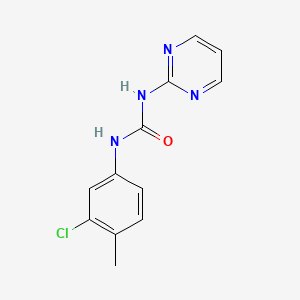
1H-Pyrrole, 2,5-dihydro-1-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2,5-dihydro-1-(4-methylphenyl)-, also known as N-(4-Methylphenyl)maleimide, is an organic compound with the molecular formula C11H9NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is notable for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1H-Pyrrole, 2,5-dihydro-1-(4-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with p-toluidine (4-methylaniline) under acidic conditions to form N-(4-Methylphenyl)maleimide. The reaction typically proceeds as follows:
- Dissolve maleic anhydride in an appropriate solvent such as acetic acid.
- Add p-toluidine to the solution and heat the mixture to reflux.
- After the reaction is complete, cool the mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
Industrial production of 1H-Pyrrole, 2,5-dihydro-1-(4-methylphenyl)- often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole, 2,5-dihydro-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrrole nitrogen.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2,5-dihydro-1-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use in drug development, particularly for designing molecules with specific pharmacological properties.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which 1H-Pyrrole, 2,5-dihydro-1-(4-methylphenyl)- exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary but often include binding to active sites or altering protein conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: A closely related compound with similar structural features.
N-Phenylmaleimide: Another maleimide derivative with a phenyl group instead of a methylphenyl group.
N-(4-Methylphenyl)maleimide: An alternative name for 1H-Pyrrole, 2,5-dihydro-1-(4-methylphenyl)-.
Uniqueness
1H-Pyrrole, 2,5-dihydro-1-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and properties. This structural feature can enhance its stability and provide specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88320-36-9 |
|---|---|
Molekularformel |
C11H13N |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-2,5-dihydropyrrole |
InChI |
InChI=1S/C11H13N/c1-10-4-6-11(7-5-10)12-8-2-3-9-12/h2-7H,8-9H2,1H3 |
InChI-Schlüssel |
KIITUZZYCWZRQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


